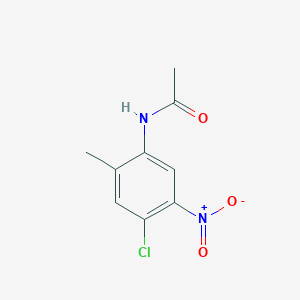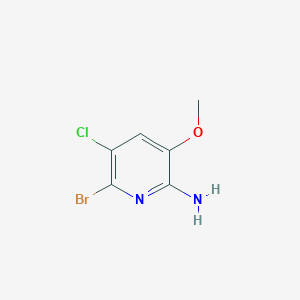![molecular formula C14H17N3O3 B13977336 Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Spirocyclization: The spiro linkage is formed by reacting the azetidine ring with a pyrrolo[2,3-C]pyridine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar spiro structure but with an indole ring instead of a pyrrolo[2,3-C]pyridine ring.
Tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate: Contains an imidazo ring instead of an azetidine ring.
Uniqueness
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate is unique due to its specific combination of the azetidine and pyrrolo[2,3-C]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-13(2,3)20-12(19)17-7-14(8-17)9-4-5-15-6-10(9)16-11(14)18/h4-6H,7-8H2,1-3H3,(H,16,18) |
Clé InChI |
BQXFPHUXXKFBKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=NC=C3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)


![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)





![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)

